molecular formula C9H6F3N3O2 B2725771 1-methyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid CAS No. 1779765-25-1

1-methyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid

Cat. No. B2725771
CAS RN: 1779765-25-1
M. Wt: 245.161
InChI Key: LMVMZKHGTGYNOR-UHFFFAOYSA-N
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Description

1-Methyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid is an organic compound . It is a derivative of pyridinecarboxylic acid, which is a group of organic compounds that are monocarboxylic derivatives of pyridine . This compound is used in the synthesis of diaryl ether inhibitors of Toxoplasma gondii enoyl reductase and also in the synthesis of 4-carboxamide derivatives acting as antifungal agents .


Synthesis Analysis

The compound can be synthesized by sodium cyanoacetate via condensation, acylation, cyclization, and hydrolysis . The condensation reaction is carried out at 4045℃ for 5 hours, using ethanol as a solvent . During acylation, TEA is used as an acid-capturer, and trifluoroacetyl chloride is used to replace phosgene as an acylating reagent . The cyclization reaction is carried out in a mixed solvent of methanol and water .


Molecular Structure Analysis

The molecular formula of this compound is C6H5F3N2O2 . The average mass is 194.111 Da and the monoisotopic mass is 194.030319 Da .


Chemical Reactions Analysis

The compound is an important intermediate in the synthesis of various pesticides . It is also used in the synthesis of diaryl ether inhibitors of Toxoplasma gondii enoyl reductase . The compound can undergo various reactions such as condensation, acylation, cyclization, and hydrolysis to form other compounds .


Physical And Chemical Properties Analysis

The compound is a white solid . It has a molecular formula of C6H5F3N2O2 and an average mass of 194.111 Da .

Scientific Research Applications

Synthesis and Functionalization

Research into the synthesis and functionalization of pyrazole and pyridine derivatives has yielded significant insights. For instance, the conversion of 1H-pyrazole-3-carboxylic acid into corresponding carboxamide derivatives through reactions with various binucleophiles demonstrates the versatility of pyrazole-based compounds in synthetic chemistry. These reactions, characterized by good yields and the formation of structurally diverse products, are essential for developing new materials and pharmaceuticals (Yıldırım, Kandemirli, & Akçamur, 2005).

Computational Studies

Theoretical and computational studies have played a crucial role in understanding the chemical behavior of pyrazole derivatives. For example, investigations on the structure and vibrational spectra of certain pyrazolo[3,4-b]pyridine derivatives have provided valuable insights into the molecular dynamics and potential applications of these compounds in various industries. Such studies leverage techniques like density functional theory (DFT) to predict the stability and reactivity of novel compounds (Bahgat, Jasem, & El‐Emary, 2009).

Material Science Applications

In material science, the development of new pyrazolo[3,4-b]pyridine derivatives through condensation reactions showcases the potential of these compounds in creating advanced materials. These synthesis methods facilitate the preparation of N-fused heterocycles with promising applications in optoelectronics and pharmaceuticals due to their unique chemical properties (Ghaedi, Bardajee, Mirshokrayi, Mahdavi, Shafiee, & Akbarzadeh, 2015).

Pharmaceutical Research

In the pharmaceutical domain, the exploration of pyrazole derivatives for their antimycobacterial activity represents a critical area of study. The synthesis and testing of substituted isosteres of pyridine- and pyrazinecarboxylic acids against Mycobacterium tuberculosis highlight the potential of these compounds in developing new treatments for tuberculosis. Such research underscores the importance of chemical modifications in enhancing the biological activity of pyrazole-based compounds (Gezginci, Martin, & Franzblau, 1998).

Mechanism of Action

Target of Action

It is suggested that it could be used to prepare pyridinecarboxamide as an inhibitor of the hcv ns5b polymerase .

Mode of Action

It is suggested that it could be used to synthesize pyrazole-based carboxamides, which are known to inhibit the hcv ns5b polymerase . This suggests that the compound might interact with its targets by inhibiting their enzymatic activity.

Biochemical Pathways

Given its potential role as an inhibitor of the hcv ns5b polymerase , it might affect the replication of the Hepatitis C virus.

Result of Action

If it indeed acts as an inhibitor of the hcv ns5b polymerase , it might prevent the replication of the Hepatitis C virus at the molecular level.

properties

IUPAC Name

1-methyl-3-(trifluoromethyl)pyrazolo[3,4-b]pyridine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3N3O2/c1-15-7-5(6(14-15)9(10,11)12)2-4(3-13-7)8(16)17/h2-3H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMVMZKHGTGYNOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=N2)C(=O)O)C(=N1)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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